
6-Iodonaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodonaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO2. It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and a carboxylic acid group is attached at the 1st position. This compound is known for its unique chemical properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Iodonaphthalene-1-carboxylic acid can be synthesized through several methods:
Iodination of Naphthalene Derivatives: One common method involves the iodination of naphthalene derivatives using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Grignard Reagent Method: Another method involves the use of Grignard reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted naphthalene derivatives, carboxylates, and alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Iodonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Iodonaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It can modulate biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromonaphthalene-1-carboxylic acid
- 6-Chloronaphthalene-1-carboxylic acid
- 6-Fluoronaphthalene-1-carboxylic acid
Uniqueness
6-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight also influence the compound’s physical and chemical behavior .
Propriétés
Numéro CAS |
59866-96-5 |
|---|---|
Formule moléculaire |
C11H7IO2 |
Poids moléculaire |
298.08 g/mol |
Nom IUPAC |
6-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) |
Clé InChI |
FYKKBHHEPQHCGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)I)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
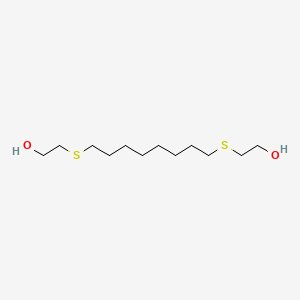
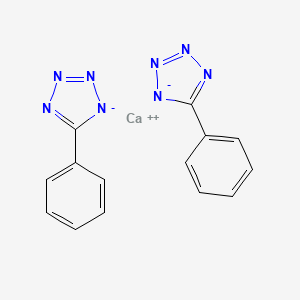
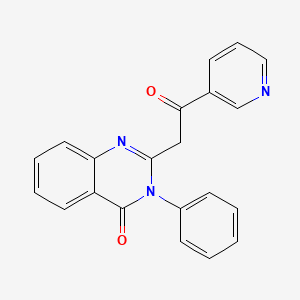
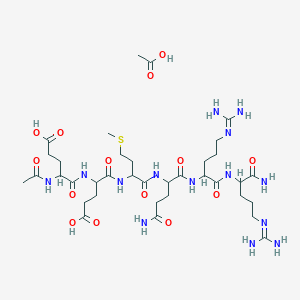
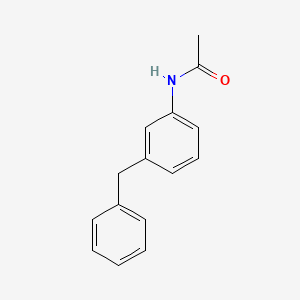


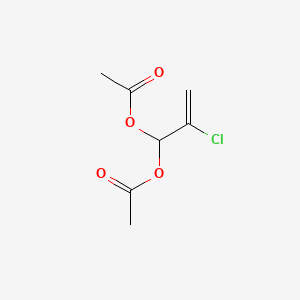
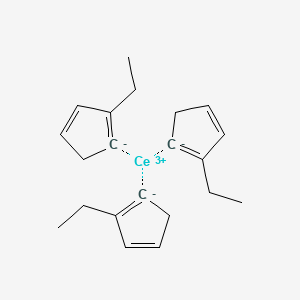
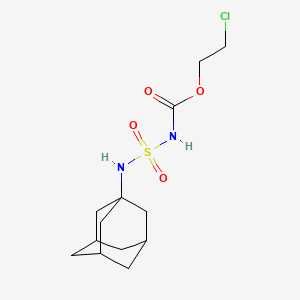
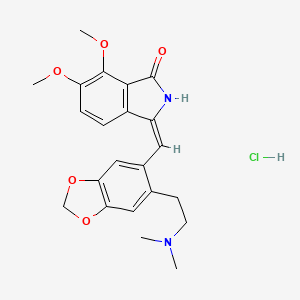
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
